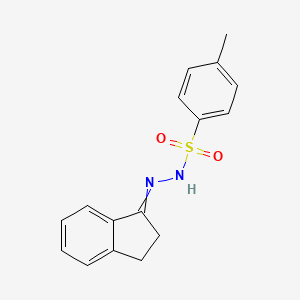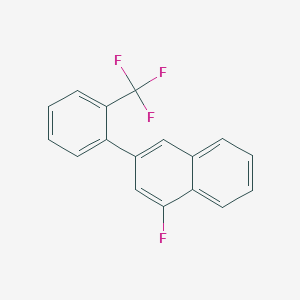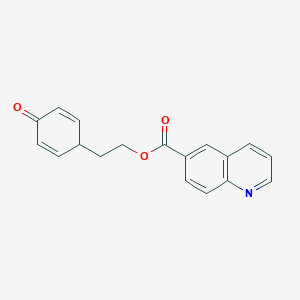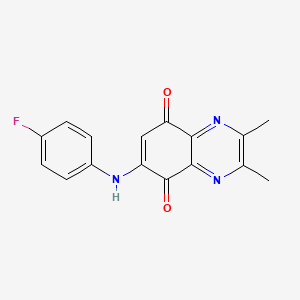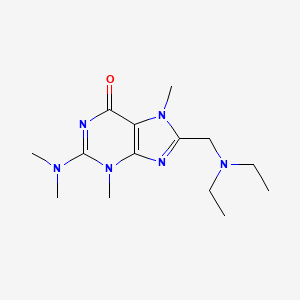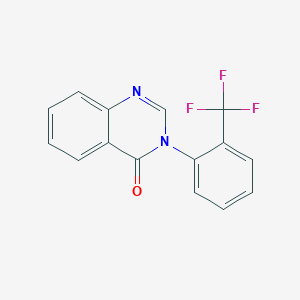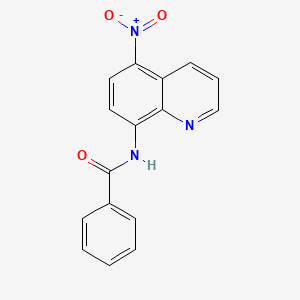![molecular formula C37H47NO6 B11836308 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- is a complex organic compound with a unique structure that includes an oxazolidine ring, multiple phenylmethoxy groups, and a propenyl side chain
准备方法
The synthesis of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves several steps, including the formation of the oxazolidine ring and the introduction of the propenyl and phenylmethoxy groups. The synthetic route typically involves the following steps:
Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.
Introduction of the Propenyl Group: The propenyl group can be introduced through a reaction with an appropriate alkene or alkyne precursor.
Addition of Phenylmethoxy Groups: The phenylmethoxy groups are typically introduced through a series of substitution reactions using phenylmethanol derivatives.
Industrial production methods for this compound may involve optimization of these synthetic steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazolidine products.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: This compound may be used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- include other oxazolidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Some examples of similar compounds are:
属性
分子式 |
C37H47NO6 |
|---|---|
分子量 |
601.8 g/mol |
IUPAC 名称 |
tert-butyl (4R,5R)-2,2-dimethyl-4-prop-2-enyl-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C37H47NO6/c1-7-17-31-33(43-37(5,6)38(31)35(39)44-36(2,3)4)34(42-26-30-22-15-10-16-23-30)32(41-25-29-20-13-9-14-21-29)27-40-24-28-18-11-8-12-19-28/h7-16,18-23,31-34H,1,17,24-27H2,2-6H3/t31-,32-,33-,34-/m1/s1 |
InChI 键 |
SMQPRFVNLOOMJJ-YFRBGRBWSA-N |
手性 SMILES |
CC1(N([C@@H]([C@@H](O1)[C@@H]([C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC=C)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(N(C(C(O1)C(C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC=C)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)


